Epichlorohydrin-d5
Overview
Description
Epichlorohydrin (ECH) is a significant industrial chemical known for its application in various synthesis processes. It is a three-carbon epoxide that has garnered attention due to its potential for human exposure, especially in occupational settings. ECH has been identified as genotoxic and can react with biological nucleophiles, forming various adducts with nucleosides and DNA .
Synthesis Analysis
ECH can be synthesized from 1,3-dichloro-2-propanol (DCP) through dehydrochlorination reactions. Advanced millireactor technology has been employed to investigate the rapid kinetics of this reaction, providing insights into the optimal conditions for ECH production . Additionally, solid sodium hydroxide has been used to synthesize ECH from DCP, with inert organic solvents like 1-octanol controlling reaction intensity. This method offers high selectivity and complete DCP conversion, with the potential for nearly closed-circuit operation and minimal wastewater emission .
Molecular Structure Analysis
The molecular structure of ECH has been studied through photoelectron spectroscopy (PES) and theoretical calculations. The conformational flexibility of ECH due to internal rotation around the C-C-C-Cl dihedral angle has been explored, revealing the presence of stable conformers such as gauche-II (g-II), gauche-I (g-I), and cis. The electronic structure, including the Highest Occupied Molecular Orbital (HOMO), has been characterized, and the effects of conformational changes on the molecule's electronic properties have been detailed .
Chemical Reactions Analysis
ECH is known for its reactivity with nucleophiles, leading to various chemical reactions. It has been shown to form DNA interstrand cross-links, with the efficiency of cross-linking dependent on pH and the specific compound used (ECH or epibromohydrin). The reactivity also varies between the optical isomers of ECH, with R-ECH being more potent than S-ECH . Furthermore, ECH has been used in Lewis acid-promoted ring-opening allylation reactions with allylic silanes and stannanes, demonstrating its utility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of ECH have been leveraged in environmental applications, such as the synthesis of water-insoluble β-cyclodextrin–epichlorohydrin polymers. These polymers are used for sorption processes, wastewater detoxification, and color removal due to their ability to interact with pollutants . Additionally, enzymatic approaches have been developed to prepare chiral ECH, which is a valuable chiral synthon for various pharmaceuticals and chemicals . The determination of ECH and DCP in synthesis processes has been facilitated by headspace gas chromatography, which provides a simple and accurate method for quantifying these compounds .
Scientific Research Applications
Environmental Applications : Epichlorohydrin is used to create water-insoluble β-cyclodextrin-based polymers. These polymers have significant environmental applications, such as in the sorption-oriented processes, detoxification of wastewater, color removal, and concentration and purification of solutions (Morin-Crini & Crini, 2013).
DNA Cross-Linking Studies : It serves as a bifunctional alkylating agent, used in studying DNA-DNA cross-linking. This is important for understanding its cytotoxic and promutagenic properties, especially in relation to cancer risks (Sirka & Millard, 2013).
DNA-Protein Cross-Links Research : Epichlorohydrin is also used in research to study DNA-protein cross-links in human leukemia cells. This research has implications for understanding the occupational risks associated with epichlorohydrin exposure (Passang & Millard, 2019).
Chemical Analysis and Monitoring : Epichlorohydrin is analyzed in drinking water using isotope dilution gas chromatography-mass spectrometry, demonstrating the method's effectiveness for detecting trace amounts of epichlorohydrin in drinking water (Huang, Xie, & Chen, 2013).
Synthesis of Leather Chemicals : It plays a significant role in the synthesis of organic fine chemicals, particularly in the preparation of leather chemicals like fatliquors, dyeing auxiliaries, and synthetic tanning agents (Lan Yun-jun, 2007).
Kinetic Investigation in Chemical Reactions : Epichlorohydrin is an important intermediate in the synthesis of other chemicals, such as in the conversion of 1,3-dichloro-2-propanol to epichlorohydrin. Advanced millireactor technology has been developed to measure the kinetics of this rapid reaction (Filho et al., 2016).
Mutagenic and Carcinogenic Studies : Epichlorohydrin has been the subject of studies investigating its mutagenic and carcinogenic properties, contributing to the understanding of its impact on human health (Giri, 1997).
Pollutant Removal Research : Studies have been conducted on the use of cyclodextrin–epichlorohydrin polymers for the removal of pollutants present in wastewater, demonstrating their efficiency as adsorbents (Crini, 2021).
Safety And Hazards
Future Directions
The global Epichlorohydrin market is expected to grow at a CAGR of 4.44% during the forecast period until 2030 . There is ongoing research into the feasibility of load flexibilisation in epichlorohydrin plants, which could increase profitability by demand response for electricity and balancing market .
properties
IUPAC Name |
2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLQWZUYTZBJKN-UXXIZXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584038 | |
Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epichlorohydrin-d5 | |
CAS RN |
69533-54-6 | |
Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epichlorohydrin-d5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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